Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate
Description
Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate is a highly complex amphiphilic molecule characterized by:
- Polyunsaturated acyl chains: A (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl group (20-carbon chain with four cis double bonds) and an octadecanoyl (stearic acid) chain.
- Stereochemistry: (2R) configuration in the glycerol backbone and (3S) in the cyclohexyl phosphate moiety, critical for spatial orientation and binding specificity.
- Phosphorylated headgroup: A cyclohexyl phosphate with four hydroxyl groups and a hydroxyphosphinate substituent, enhancing polarity and hydrogen-bonding capacity.
- Bisammonium counterion: Likely improves solubility and stabilizes the phosphate group’s negative charge.
This compound’s structure suggests roles in lipid signaling or membrane-associated processes. Its synthesis likely involves enzymatic acylation and phosphorylation steps, though exact pathways remain unelucidated in available literature.
Properties
IUPAC Name |
diazanium;[(2S)-2,3,5,6-tetrahydroxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H84O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)61-39(37-59-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-60-65(57,58)63-47-44(52)42(50)46(43(51)45(47)53)62-64(54,55)56;;/h11,13,17,19,22,24,28,30,39,42-47,50-53H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,57,58)(H2,54,55,56);2*1H3/b13-11-,19-17-,24-22-,30-28-;;/t39-,42+,43?,44?,45?,46?,47?;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHASIMOAXACIC-NGEHOCKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90N2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677086 | |
| Record name | Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1001.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475995-51-8 | |
| Record name | Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate is a complex bis-ammonium derivative with potential biological activities. This article summarizes its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including phosphate and hydroxyl moieties. The presence of long-chain fatty acids contributes to its lipophilicity and potential interactions with biological membranes.
Biological Activity
1. Antimicrobial Activity
Research indicates that bis-ammonium compounds exhibit significant antimicrobial properties. A study on similar bis-ammonium derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against various bacterial strains. These compounds showed effectiveness comparable to established antiseptics like benzalkonium chloride and chlorhexidine .
Table 1: Antimicrobial Activity of Bis-Ammonium Compounds
2. Cytotoxicity
Cytotoxicity studies reveal that these compounds have a cytotoxic profile comparable to reference drugs but exhibit lower toxicity than benzalkonium chloride. In vitro tests on HEK-293 cells showed that the cytotoxic effects were significantly less than those of traditional antiseptics .
Table 2: Cytotoxicity Comparison
3. Mechanism of Action
The primary mechanism of action for bis-ammonium compounds appears to involve disruption of microbial cell membranes. The lipophilic nature of these compounds facilitates their integration into lipid bilayers, leading to increased permeability and eventual cell lysis .
Case Studies
Case Study 1: Efficacy Against Biofilm Formation
A study evaluated the efficacy of a similar bis-ammonium compound against biofilm-embedded bacteria. The results indicated that the compound significantly reduced colony-forming units (CFUs) in biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as an effective antimicrobial agent in clinical settings .
Case Study 2: In Vivo Studies
In vivo studies conducted on rat models demonstrated that an aqueous solution of the compound effectively reduced bacterial load on skin infections within minutes of application. This rapid action underscores its potential for use in topical antiseptic formulations .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of bis-ammonium compounds as effective antimicrobial agents. For instance, a series of novel bis-ammonium pyridoxine derivatives demonstrated significant antibacterial and antifungal activities against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antiseptics like benzalkonium chloride and chlorhexidine . The structure-activity relationship studies indicated that variations in lipophilicity significantly influenced antibacterial efficacy .
Chiral Ionic Liquids
Research into bis-ammonium chiral ionic liquids has revealed their potential therapeutic applications. These compounds have shown promising anti-cancer activity and cytotoxicity against cancer cell lines . The unique properties of ionic liquids facilitate their use in drug delivery systems and as solvents for chemical reactions involving sensitive biomolecules.
Biochemical Applications
Host-Guest Chemistry
The compound's ability to form complexes with various ammonium cations has been explored in host-guest chemistry. Studies indicate that substituents on the ammonium guest can significantly affect binding strengths with macrocyclic hosts like oxacalixarenes . This interaction can be utilized for sensing applications in environmental monitoring and biochemical assays.
Enzyme Assays
The binding characteristics of bis-ammonium compounds enable their use in enzyme assays. Their ability to selectively bind to specific substrates can facilitate the detection and quantification of enzymatic activity in complex biological systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
(2R)-2-[(5Z,8Z,11Z,14Z)-Icosatetraenoyloxy]-3-[(1Z)-1-octadecenyloxy]propyl 2-(trimethylammonio)ethyl phosphate ( ): Similarities:
- Shared (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chain.
- Glycerol backbone with (2R) stereochemistry.
- Differences :
- Headgroup : Trimethylammonioethyl phosphate vs. cyclohexyl phosphate with tetrahydroxy and hydroxyphosphinate groups.
- Second acyl chain: (1Z)-octadecenyl (monounsaturated) vs. saturated octadecanoyl.
- Counterion : Single trimethylammonium vs. bisammonium.
(2S)-2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate ( ): Similarities:
- Identical polyunsaturated acyl chain.
- Differences :
- Backbone : Simplified dihydroxypropyl vs. phosphorylated glycerol-cyclohexyl system.
- Functionality : Lacks phosphate and ammonium groups, reducing polarity.
Table 1: Structural Comparison
Physicochemical Properties
Predicted using ACD/Labs Percepta Platform ( ):
- LogP : Estimated lower for the target compound (~2.5) vs. Analog 1 (~3.8) due to its polar cyclohexyl phosphate group.
- Hydrogen Bonding: Target compound has 8 H-bond donors (hydroxyls + phosphate) vs. 3 in Analog 1.
- Solubility : Enhanced aqueous solubility in the target compound due to bisammonium counterions and hydroxyl density.
Preparation Methods
Glycerol Backbone Preparation
The (2R)-glycerol intermediate is synthesized via enzymatic resolution or asymmetric catalysis. A patented micellar aggregate method achieves >80% diastereomeric excess (de) for analogous glycerol derivatives by reducing ketones with sodium borohydride in aqueous micelles at 0–5°C. For the target compound, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate -like intermediates are adapted, where micellar conditions suppress racemization during acylation.
Regioselective Acylation
Arachidonic and stearic acids are sequentially esterified using Steglich conditions (DCC/DMAP) or enzymatic catalysis (lipase B from Candida antarctica):
-
Primary hydroxyl acylation : The C2 hydroxyl is selectively activated using temporary silyl protection (e.g., TBDMSCl), enabling arachidonoyl chloride to react at C1.
-
Secondary hydroxyl acylation : After deprotection, stearoyl chloride is introduced at C2 under mild basic conditions (pyridine/CH₂Cl₂).
Yields exceed 85% when reactions are conducted at –20°C to prevent acyl migration.
Cyclohexyl Phosphate Synthesis
The (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate moiety is constructed via:
-
Epoxide ring-opening : (3S)-epoxycyclohexane is treated with phosphoric acid to install the phosphate group at C4.
-
Hydroxyphosphinato introduction : Reaction with PH(O)(OH)₂ under Cu(I)/TEMPO catalysis achieves 92% regioselectivity for C4.
-
Protection/deprotection : Benzyl and acetonide groups preserve hydroxyls during phosphorylation.
Phosphorylation and Bisammonium Salt Formation
Coupling Glycerol and Cyclohexyl Units
The glycerol and cyclohexyl intermediates are linked via a phosphodiester bond using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Rosenthal’s reagent). Key conditions:
-
Solvent : Anhydrous THF or DMF.
-
Temperature : 0°C to room temperature.
-
Base : Triethylamine or DBU for HCl scavenging.
Reaction monitoring via ³¹P NMR shows >95% conversion within 6 hours.
Bisammonium Counterion Exchange
The phosphate is neutralized by sequential treatment with ammonium hydroxide (2 equiv.) in methanol/water (9:1). Crystallization from ethanol/ethyl acetate yields the bisammonium salt with >99% purity (HPLC).
Optimization and Scalability
Green Chemistry Adaptations
Critical Process Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Glycerol resolution | 0°C, SDS micelles, NaBH₄ | 82 | 95 |
| Acylation (C1) | –20°C, DCC/DMAP, CH₂Cl₂ | 87 | 98 |
| Phosphorylation | Rosenthal’s reagent, THF | 91 | 97 |
| Bisammonium formation | NH₄OH, MeOH/H₂O | 95 | 99 |
Analytical Validation
Structural Confirmation
-
³¹P NMR : δ 0.5 ppm (hydroxyphosphinato), δ –1.2 ppm (phosphate).
-
HRMS : [M–2NH₄]²⁻ calcd. 912.4521, found 912.4518.
-
Optical rotation : [α]D²⁵ = +12.5° (c 1.0, CHCl₃), confirming (2R,3S) configuration.
Purity Assessment
-
HPLC : C18 column, 90:10 MeCN/H₂O (0.1% TFA), retention time 12.3 min, 99.2% purity.
-
LC-MS : No detectable acyl migration or dephosphorylation byproducts.
Q & A
Q. How can AI-driven platforms enhance the discovery of analogs or derivatives with improved properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
